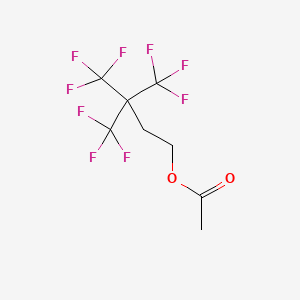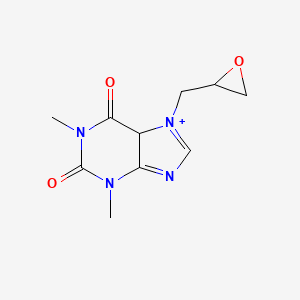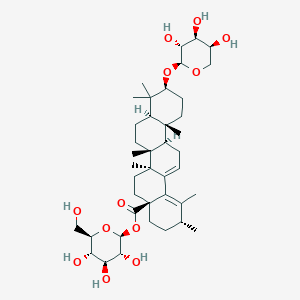![molecular formula C13H13N3O5S2 B12080108 2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[63002,5]undec-1(8)-en-4-yl)acetamide is a complex organic compound with a unique structure that includes a cyanomethylsulfanyl group and a methoxy-dioxo-oxa-thia-azatricyclo undecene ring system
Méthodes De Préparation
The synthesis of 2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves multiple steps. The synthetic route typically begins with the preparation of the cyanomethylsulfanyl group, followed by the construction of the complex ring system. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethylsulfanyl group, where nucleophiles such as amines or thiols replace the cyanomethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding acids and amines.
Applications De Recherche Scientifique
2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyanomethylsulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The complex ring system may also interact with various receptors or proteins, affecting cellular signaling pathways and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications, leading to differences in their chemical and biological properties.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring systems, which may exhibit similar reactivity and biological activities.
Cyanomethyl derivatives: Compounds containing the cyanomethyl group, which can undergo similar chemical reactions and have comparable applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C13H13N3O5S2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide |
InChI |
InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17) |
Clé InChI |
GOWIXGITSXCYTK-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)




![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)






![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
